molecular formula C13H13NO4 B13558726 Methyl 7-amino-4-methylcoumarin-3-acetate

Methyl 7-amino-4-methylcoumarin-3-acetate

Cat. No.: B13558726
M. Wt: 247.25 g/mol
InChI Key: DKBNNJQFJMGMBA-UHFFFAOYSA-N
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Description

Methyl 2-(7-amino-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromen-2-one core structure with an amino group at the 7th position and a methyl group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(7-amino-4-methyl-2-oxo-2H-chromen-3-yl)acetate typically involves the reaction of 7-amino-4-methylcoumarin with various organic halides. One common method involves the esterification of 7-amino-4-methylcoumarin with methyl bromoacetate in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(7-amino-4-methyl-2-oxo-2H-chromen-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Methyl 2-(7-amino-4-methyl-2-oxo-2H-chromen-3-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its biological activities.

    Industry: Used in the synthesis of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(7-amino-4-methyl-2-oxo-2H-chromen-3-yl)acetate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chromen-2-one core can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    7-amino-4-methylcoumarin: Lacks the ester group but shares the core structure.

    4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Contains a benzenesulfonate group instead of the amino group.

    7-hydroxy-4-methylcoumarin: Contains a hydroxyl group instead of the amino group.

Uniqueness

Methyl 2-(7-amino-4-methyl-2-oxo-2H-chromen-3-yl)acetate is unique due to the presence of both an amino group and an ester group, which confer distinct chemical reactivity and biological activity compared to other coumarin derivatives .

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

methyl 2-(7-amino-4-methyl-2-oxochromen-3-yl)acetate

InChI

InChI=1S/C13H13NO4/c1-7-9-4-3-8(14)5-11(9)18-13(16)10(7)6-12(15)17-2/h3-5H,6,14H2,1-2H3

InChI Key

DKBNNJQFJMGMBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)OC

Origin of Product

United States

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